REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH2:9][O:10]C(OCC)C.C([Li])CCC.[B:21](OC)(OC)[O:22]C.Cl>C1COCC1>[F:8][C:5]1[CH:6]=[CH:7][C:2]2[B:21]([OH:22])[O:10][CH2:9][C:3]=2[CH:4]=1
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)F)COC(C)OCC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
10.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dropwise at −78° C
|
Type
|
ADDITION
|
Details
|
Upon complete addition
|
Type
|
CUSTOM
|
Details
|
the reaction at −78° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the reaction to room temperature
|
Type
|
ADDITION
|
Details
|
Pour
|
Type
|
STIRRING
|
Details
|
stir for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
Extract the biphasic mixture with ether three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organic layers with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Triturate the oily residue with cold hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(B(OC2)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |